molecular formula C11H9N5 B1245115 2,6-Di(1-pyrazolyl)pyridine CAS No. 123640-38-0

2,6-Di(1-pyrazolyl)pyridine

Cat. No.: B1245115
CAS No.: 123640-38-0
M. Wt: 211.22 g/mol
InChI Key: OMNFEFLKDQUMRN-UHFFFAOYSA-N
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Description

2,6-Di(1-pyrazolyl)pyridine is an organic compound with the molecular formula C11H9N5. It is a heterocyclic compound that features a pyridine ring substituted at the 2 and 6 positions with pyrazolyl groups. This compound is known for its applications in coordination chemistry and materials science due to its ability to act as a ligand, forming complexes with various metal ions .

Biochemical Analysis

Biochemical Properties

2,6-Di(1-pyrazolyl)pyridine plays a crucial role in biochemical reactions, particularly in the context of coordination chemistry and spin crossover research. It acts as a ligand, forming complexes with metal ions such as iron(II). These complexes can exhibit spin crossover behavior, which is the transition between high-spin and low-spin states of the metal ion. This property is influenced by the substituents on the pyrazole rings and the pyridine core .

The compound interacts with various enzymes and proteins, primarily through coordination with metal centers. For instance, it can form complexes with iron(II) ions, which are essential for the function of certain enzymes involved in electron transfer and redox reactions. The nature of these interactions is typically characterized by the formation of stable coordination bonds between the nitrogen atoms of this compound and the metal ions .

Cellular Effects

This compound has been shown to influence various cellular processes, particularly those related to metal ion homeostasis and signaling pathways. The compound’s ability to form complexes with metal ions can affect cell signaling pathways that rely on metal cofactors. For example, iron(II) complexes of this compound can modulate the activity of iron-dependent enzymes, thereby influencing cellular metabolism and gene expression .

Additionally, the compound’s interaction with metal ions can impact cellular redox states, potentially affecting oxidative stress responses and the regulation of reactive oxygen species (ROS). These effects can have downstream consequences on cell function, including alterations in cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to metal ions and form stable coordination complexes. These complexes can influence the activity of metal-dependent enzymes by either inhibiting or activating their catalytic functions. For instance, the binding of this compound to iron(II) ions can result in the inhibition of certain iron-dependent enzymes, thereby modulating their activity and affecting cellular processes .

Furthermore, the compound can induce changes in gene expression by affecting the transcriptional regulation of metal-responsive genes. This can occur through the modulation of metal ion availability and the subsequent impact on metal-dependent transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term interactions with biomolecules. The compound is generally stable under inert atmosphere and low temperatures, but its stability can be compromised under certain conditions, leading to degradation .

Long-term studies have shown that the compound’s effects on cellular function can vary depending on the duration of exposure. For example, prolonged exposure to this compound complexes can lead to sustained changes in cellular redox states and gene expression, which may have lasting impacts on cell function .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound may exhibit minimal toxicity and primarily influence metal ion homeostasis and enzyme activity. At higher doses, it can induce toxic effects, including oxidative stress and disruption of cellular metabolism .

Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and cellular responses. Beyond this threshold, the compound’s effects can become more pronounced, potentially leading to adverse outcomes such as tissue damage and impaired organ function .

Metabolic Pathways

This compound is involved in metabolic pathways related to metal ion coordination and redox reactions. The compound interacts with enzymes and cofactors that are essential for these pathways, influencing metabolic flux and metabolite levels. For instance, its interaction with iron(II) ions can affect the activity of iron-dependent enzymes involved in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation .

These interactions can lead to changes in the overall metabolic state of cells, impacting energy production and the synthesis of key biomolecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects .

The compound’s distribution is influenced by its ability to form complexes with metal ions, which can affect its solubility and transport properties. Additionally, binding to specific proteins can enhance its stability and localization within cells .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles, such as the mitochondria or nucleus, where it can influence cellular processes .

For example, the compound’s ability to form complexes with iron(II) ions can facilitate its localization to the mitochondria, where it can impact mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di(1-pyrazolyl)pyridine typically involves the reaction of pyrazole with 2,6-dibromopyridine. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a phase transfer catalyst like benzyltriethylammonium chloride (BTEA). The mixture is refluxed in tetrahydrofuran (THF) for 24 hours to ensure complete substitution of the bromine atoms by pyrazolyl groups .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,6-Di(1-pyrazolyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary product of the synthesis is this compound itself. In coordination reactions, the major products are metal complexes where the compound acts as a ligand .

Comparison with Similar Compounds

  • 2,6-Di(1H-pyrazol-1-yl)pyridine
  • 2,6-Bis(pyrazol-1-yl)pyridine
  • 2,6-Di(5-methyl-1H-pyrazol-3-yl)pyridine
  • 2,6-Di(5-phenyl-1H-pyrazol-3-yl)pyridine

Comparison: 2,6-Di(1-pyrazolyl)pyridine is unique due to its specific substitution pattern, which provides distinct coordination properties compared to other similar compounds. For instance, the presence of pyrazolyl groups at the 2 and 6 positions of the pyridine ring enhances its ability to form stable complexes with a variety of metal ions, making it particularly useful in coordination chemistry and catalysis .

Biological Activity

2,6-Di(1-pyrazolyl)pyridine (bipzpy) is a versatile ligand that has garnered interest in various fields of chemistry, particularly in coordination chemistry and biological applications. This compound has been studied for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article synthesizes current research findings regarding the biological activity of bipzpy, supported by data tables and case studies.

  • Chemical Formula : C10H8N4
  • Molecular Weight : 184.2 g/mol
  • CAS Number : 26581-81-7

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of bipzpy and its derivatives. The compound has shown significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12.5 μg/mL
Escherichia coli6.25 μg/mL
Pseudomonas aeruginosa12.5 μg/mL
Candida albicans12.5 μg/mL

These findings indicate that bipzpy exhibits promising antibacterial and antifungal activities, making it a candidate for further development in therapeutic applications.

Anticancer Properties

Bipzpy has also been evaluated for its anticancer potential. A study demonstrated that bipzpy derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the generation of reactive oxygen species (ROS).

Case Study: Apoptotic Effects in Cancer Cells

In vitro studies on human breast cancer cells (MCF-7) showed that treatment with bipzpy resulted in a dose-dependent increase in cell death. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins.

Coordination Chemistry and Biological Implications

Bipzpy acts as a bidentate ligand, forming stable complexes with transition metals. These metal complexes have been shown to enhance the biological activity of bipzpy.

Table 2: Biological Activity of Metal Complexes with Bipzpy

Metal ComplexBiological ActivityReference
[Cu(bipzpy)(NO3)2]Antimicrobial and anticancer activity
[Fe(bipzpy)(Cl)2]Enhanced antioxidant activity
[Zn(bipzpy)(AcO)2]Cytotoxic effects on cancer cell lines

These complexes demonstrate enhanced biological activities compared to bipzpy alone, suggesting that metal coordination can significantly influence the pharmacological properties of the ligand.

Properties

IUPAC Name

2,6-di(pyrazol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c1-4-10(15-8-2-6-12-15)14-11(5-1)16-9-3-7-13-16/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNFEFLKDQUMRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N2C=CC=N2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123640-38-0
Record name 2,6-Di(1-pyrazolyl)pyridine
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